(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an azepane group and a pyrazole moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the azepane group, and the attachment of the pyrazole moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Azepane Group: This step may involve nucleophilic substitution reactions.
Attachment of the Pyrazole Moiety: This can be done through coupling reactions using reagents such as pyrazole derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.
Substitution: Nucleophiles or electrophiles, catalysts, and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol: can be compared with other piperidine derivatives and pyrazole-containing compounds.
Bis(2-ethylhexyl) terephthalate: Another compound with unique chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN4O/c1-13-14(17(18)20(2)19-13)11-21-10-7-15(16(23)12-21)22-8-5-3-4-6-9-22/h15-16,23H,3-12H2,1-2H3/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBVDGVLOJGHM-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2CCC(C(C2)O)N3CCCCCC3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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